Molecular Weight Cutoff Advantage for CNS Drug Discovery Over 6-Phenyl Analog
The target compound's molecular weight of 253.3 g/mol is significantly lower than that of its closest commercially available analog, 8-ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one (MW 329.4 g/mol) . This 76.1 Da reduction positions the target compound more favorably within the optimal CNS drug space (MW < 300 Da) and reduces the risk of efflux transporter recognition [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 253.3 g/mol |
| Comparator Or Baseline | 8-ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one: 329.4 g/mol |
| Quantified Difference | 76.1 g/mol lower (23.1% reduction) |
| Conditions | Calculated molecular weight from molecular formula C10H11N3O3S vs. C16H15N3O3S |
Why This Matters
A lower molecular weight is a critical driver for CNS drug-likeness, potentially enabling brain penetration that is not achievable with the heavier 6-phenyl analog.
- [1] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
